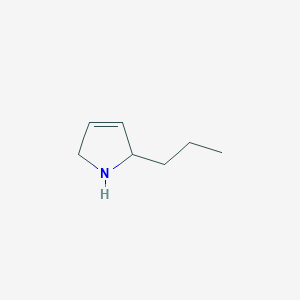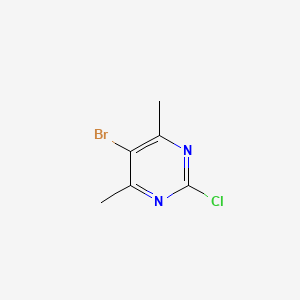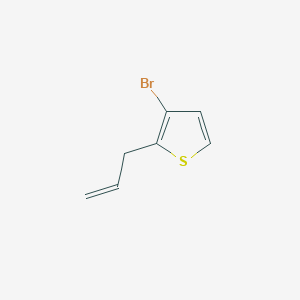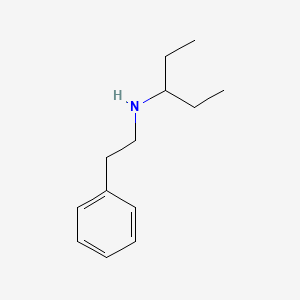
1-Bromoanthracene
概要
説明
1-Bromoanthracene (1-BA) is an organic compound that has been studied extensively in the scientific community due to its unique properties. It is a polycyclic aromatic hydrocarbon (PAH) that has been used in a variety of applications, including synthetic organic chemistry, analytical chemistry, and biochemistry. 1-BA has been found to have a variety of effects on biochemical and physiological processes, and has been used in a variety of laboratory experiments to study these effects.
科学的研究の応用
Chemical Reactions and Mechanisms
SNAr Mechanism Study : The reaction of 9-bromoanthracene with benzenethiolate in tetraglyme has been studied, providing evidence against a competing electron-transfer mechanism and supporting an SNAr mechanism. This understanding is essential for developing more efficient synthesis processes involving bromoanthracenes (Baumgarner et al., 1992).
Formation of Fluorescent Monomers : 9-(Guanidinomethyl)-10-vinylanthracene, a fluorescent monomer, has been synthesized starting from 9-bromoanthracene. This monomer shows potential in complexation with carboxylic acids and copolymerization, indicating its utility in polymer science (Zhang, Verboom, & Reinhoudt, 2001).
Physical Properties and Behavior
Thermochemical and Vapor Pressure Studies : Research on the thermochemical and vapor pressure behavior of anthracene and brominated anthracene mixtures, including 9-bromoanthracene, reveals insights into their solid-liquid equilibrium temperatures and vapor pressures, important for material science applications (Fu & Suuberg, 2013).
Sonogashira Cross-Coupling Reaction : A study on the Sonogashira reaction of 9-bromoanthracene and ethynyltrimethylsilane highlights the formation of unexpected products, offering a mechanistic rationale that is crucial for organic synthesis and material chemistry (Nikitin et al., 2019).
Safety and Hazards
作用機序
Target of Action
1-Bromoanthracene is a brominated derivative of anthracene, a polycyclic aromatic hydrocarbon . The primary targets of this compound are organic chromophores . These chromophores play a crucial role in various fields, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Mode of Action
This compound interacts with its targets primarily through photophysical processes . Substituting anthracene at the 9- and 10-positions can drastically alter the probability of these transitions . For example, 9,10-dimethylanthracene has a fluorescence quantum yield of about 70%, a consequence of the high intersystem crossing rate and a triplet yield of approximately 70% .
Biochemical Pathways
Anthracene and its derivatives have been extensively studied in many fields, including material chemistry, thermochromic or photochromic fields, and organic light-emitting devices .
Pharmacokinetics
It’s known that bromoanthracenes have become increasingly important in the synthesis of anthracene derivatives .
Result of Action
The result of this compound’s action is primarily observed in its photophysical properties. For instance, when 9,10-dibromoanthracene was treated with bromine in CCl4 without a catalyst, 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydro-anthracene was obtained in 95% yield in the absence of other stereoisomers or rearomatization products .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photolysis of this compound can be affected by the solvent used, light intensity, and temperature .
生化学分析
Biochemical Properties
1-Bromoanthracene plays a significant role in biochemical reactions, particularly in the synthesis of various anthracene derivatives. It interacts with enzymes and proteins involved in oxidative stress responses and detoxification processes. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK/ERK pathway, which plays a role in cell survival and apoptosis . Additionally, this compound can modulate the expression of genes involved in detoxification and oxidative stress, impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stressors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been associated with increased oxidative stress and cellular damage in animal studies . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized to form reactive intermediates that interact with cellular macromolecules, leading to potential toxic effects . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in detoxification and oxidative stress responses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can localize to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, this compound may accumulate in the endoplasmic reticulum, where it interacts with enzymes involved in detoxification and oxidative stress responses
特性
IUPAC Name |
1-bromoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWJLKOCNKJERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501490 | |
| Record name | 1-Bromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7397-92-4 | |
| Record name | 1-Bromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1-bromoanthracene formed during the synthesis of anthracene oxides?
A: The study aimed to synthesize anthracene 2,3-oxide but encountered an unexpected outcome. Instead of forming the desired oxide, the dehydrobromination of 2-acetoxy-3,4-dibromo-1,2,3,4-tetrahydroanthracene yielded this compound. [] This suggests that the reaction conditions favored the formation of the aromatic ring structure over the epoxide ring formation in this specific molecule.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1281487.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)
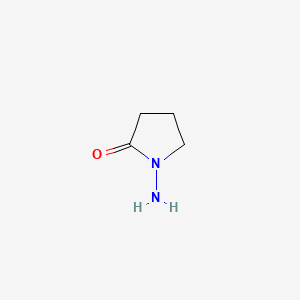
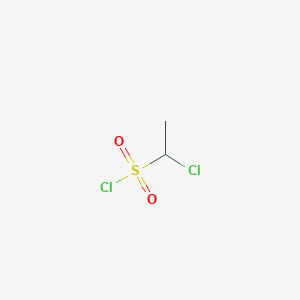
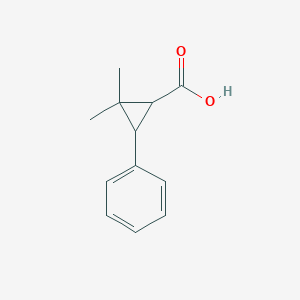
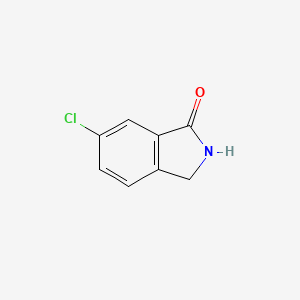
![3-Methylisothiazolo[5,4-b]pyridine](/img/structure/B1281500.png)
